molecular formula C16H21NO4 B016918 tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate CAS No. 153704-88-2

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

Cat. No. B016918
CAS RN: 153704-88-2
M. Wt: 291.34 g/mol
InChI Key: KGDVYAKZFWXQFT-ZDUSSCGKSA-N
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Description

“tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate” is a chemical compound with the molecular formula C16H21NO4 . It has a molecular weight of 291.34 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate” is represented by the SMILES notation CC(C)(C)OC(=O)[C@@H]1CCN1C(=O)OCc2ccccc2 . This represents a specific arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule.


Physical And Chemical Properties Analysis

“tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate” is an oil-like substance that is soluble in dichloromethane, ethyl acetate, and hexanes . It should be stored at -20°C for optimal preservation .

Scientific Research Applications

Synthesis of N-Heterocycles

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate: is extensively used in the synthesis of N-heterocycles, particularly in the formation of sulfinimines. This compound serves as a chiral auxiliary, facilitating the stereoselective synthesis of amines and their derivatives. It is a key player in asymmetric N-heterocycle synthesis, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in natural products and therapeutic compounds .

NMR Studies of Macromolecular Complexes

In the realm of nuclear magnetic resonance (NMR) spectroscopy, tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate has been evaluated as a probe for studying macromolecular complexes. The tert-butyl group attached to this compound can provide high sensitivity in NMR signals if it retains high mobility, making it a valuable tool for analyzing large biomolecular assemblies .

properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl (2S)-azetidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-10-17(13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDVYAKZFWXQFT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451037
Record name tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

CAS RN

153704-88-2
Record name tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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